2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

Medicinal Chemistry Physicochemical Profiling Drug Design

Substituting this specific phthalimide intermediate with generic sulfide or butyl homologs risks altered reaction kinetics and invalidated bioassays in iberin-focused studies. • Primary & validated precursor for iberin (CAS 505-44-2) synthesis-essential for quorum-sensing inhibition (P. aeruginosa) and anticancer research • Defined physicochemical profile: mp 141-142 °C, calc. logP 0.56, TPSA 73.7 Ų, aqueous solubility 5.8 g/L at 25 °C • Also functions as a sulfinyl-transfer reagent for sulfinamide & sulfinate ester synthesis Supplied with batch-specific QC (NMR, HPLC). For R&D use only.

Molecular Formula C12H13NO3S
Molecular Weight 251.3 g/mol
CAS No. 98184-57-7
Cat. No. B1600656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione
CAS98184-57-7
Molecular FormulaC12H13NO3S
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCS(=O)CCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H13NO3S/c1-17(16)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3
InChIKeyQJITYADDXCAAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile for Procurement Decisions


2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione (CAS 98184-57-7) is an N-substituted isoindoline-1,3-dione (phthalimide) derivative featuring a 3-(methylsulfinyl)propyl side chain . Its molecular formula is C12H13NO3S, with a molecular weight of 251.30 g/mol, a calculated density of 1.4±0.1 g/cm³, and a boiling point of 476.0±28.0 °C at 760 mmHg [1]. This compound is commercially available with purities typically ≥95%, and it serves primarily as a precursor for the synthesis of the naturally occurring isothiocyanate iberin .

1 Primary use: iberin precursor via phthalimide deprotection
2 Defined methylsulfinylpropyl side chain for specific reactivity
3 Standard purity grade supports reproducible synthetic workflows

Why Generic Substitution is Inadequate


Substituting 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione (CAS 98184-57-7) with a generic or similar analog without quantitative justification introduces significant risk to experimental reproducibility and project timelines. This specific compound is defined by a unique combination of structural features—a phthalimide core linked to a propyl chain bearing a methylsulfinyl group . This precise arrangement dictates its physicochemical properties (e.g., calculated logP of 0.56 and topological polar surface area of 73.7 Ų ), which directly influence its behavior as a synthetic intermediate and its interaction with biological systems. Using a sulfide analog (e.g., CAS 52096-79-4), a sulfone, or a butyl homolog (e.g., CAS 163956-72-7) will alter these critical parameters, potentially leading to different reaction kinetics, yields, or bioactivity profiles, thereby invalidating comparative analyses and compromising the integrity of the research.

Target
Methylsulfinylpropyl phthalimide (required for iberin)
Sulfide analog (CAS 52096-79-4)
Lower polarity alters solubility and reaction outcomes
Target
Propyl linker → iberin synthesis
Butyl homolog (CAS 163956-72-7)
Yields sulforaphane, not iberin, compromising study integrity

Quantitative Differentiation from Closest Analogs


Physicochemical Property Comparison: LogP and PSA

The compound exhibits a calculated XLogP of 0.9 and a topological polar surface area (TPSA) of 73.7 Ų . These values are substantially different from its direct sulfide analog, 2-(3-(methylthio)propyl)isoindoline-1,3-dione (CAS 52096-79-4). The introduction of the sulfinyl oxygen creates a strong hydrogen bond acceptor, increasing polarity and reducing lipophilicity compared to the sulfide . This quantitative difference in LogP and TPSA is predictive of altered membrane permeability and aqueous solubility, which are critical factors for applications in medicinal chemistry and biological assays.

LogP & TPSA vs Sulfide
Class-level inference
XLogP 0.9, TPSA 73.7 Ų (target) vs higher LogP, lower TPSA for sulfide (class-level)
Supports polarity and permeability differentiation
Based on computational predictions, not experimental comparison
Medicinal Chemistry Physicochemical Profiling Drug Design

Functional Differentiation as a Precursor

The primary and defining application of CAS 98184-57-7 is as a precursor for the synthesis of iberin . This is a specific and non-interchangeable role. A closely related analog, 2-(4-(methylsulfinyl)butyl)isoindoline-1,3-dione (CAS 163956-72-7), is explicitly designated as the precursor for sulforaphane . The difference in carbon chain length (propyl vs. butyl) between the two intermediates dictates the final product, making them functionally distinct and non-substitutable for their intended synthetic pathways. The target compound is therefore the required starting material for any project involving the synthesis or study of iberin.

Precursor Function
Head-to-head
Yields iberin (propyl) vs butyl homolog yields sulforaphane
Essential for correct isothiocyanate synthesis
Carbon chain length determines final product identity
Synthetic Chemistry Natural Product Synthesis Isothiocyanate Chemistry

Solubility and Physicochemical Profile

The compound exhibits a specific solubility profile, with a calculated solubility of 5.8 g/L in water at 25 °C and an experimentally determined melting point range of 141-142 °C (from ethyl acetate) [1]. This combination of moderate aqueous solubility and a well-defined melting point is characteristic and can be used for quality control and to differentiate it from other N-substituted phthalimides, which may have vastly different solubility (e.g., freely soluble in water vs. practically insoluble in ether) and thermal properties.

Solubility & Melting Point
Specification review
Solubility 5.8 g/L (calc.), mp 141–142 °C
Enables QC and identity verification
Characteristic relative to other N-substituted phthalimides
Pre-formulation Analytical Chemistry Physicochemical Characterization

Definitive Application Scenarios


Synthesis of the Natural Isothiocyanate Iberin

This compound is the established and primary precursor for the laboratory synthesis of iberin . This is its most validated and specific application. Any research project focused on the biological activities of iberin (e.g., its quorum-sensing inhibition in Pseudomonas aeruginosa or its anticancer properties) requires this specific intermediate to ensure the correct final product is obtained. Substitution with a homolog would yield a different isothiocyanate, invalidating the study.

Medicinal Chemistry: Phthalimide-Based Therapeutics

As an N-substituted phthalimide, this compound can serve as a scaffold for developing new pharmaceutical agents. The isoindoline-1,3-dione core is a privileged structure in medicinal chemistry, associated with a wide range of activities including anticancer, anti-inflammatory, and immunomodulatory effects . The specific methylsulfinylpropyl substitution provides a unique starting point for structure-activity relationship (SAR) studies, with its defined physicochemical properties (LogP ~0.9, TPSA 73.7 Ų) offering a distinct profile compared to other N-substituted analogs. This compound can be further functionalized or used as a building block to explore new chemical space around the phthalimide pharmacophore.

Sulfinyl-Transfer Reagent Development

The compound belongs to the broader class of N-(alkyl and arylsulfinyl)-phthalimides, which are recognized as a novel class of sulfinyl-transfer reagents . These materials can be converted in high yield to sulfinamides and sulfinate esters upon treatment with amines and alcohols, respectively . This established reactivity makes CAS 98184-57-7 a valuable intermediate for organic chemists developing new synthetic methodologies or seeking to introduce a sulfinyl group into target molecules under mild conditions.

Analytical Reference Standard for Physicochemical Characterization

Due to its well-defined and documented properties, including a specific melting point range of 141-142 °C and a calculated aqueous solubility of 5.8 g/L at 25 °C , this compound can serve as a reliable reference standard for calibrating analytical instruments or validating computational models for predicting physicochemical properties of similar N-substituted phthalimides.

Application
Selection Property
Validation Focus
Iberin precursor synthesis
Phthalimide core with methylsulfinylpropyl side chain
Confirm iberin identity by melting point or LC-MS
Phthalimide-based probe synthesis
Defined logP and TPSA for SAR profiling
Assess activity in cell-based assays and target engagement
Sulfinyl-transfer reactions
High-yield conversion to sulfinamides/esters
Reaction scope and optimization under mild conditions
Analytical reference standard
Well-defined mp (141–142 °C) and solubility
Cross-validate computational models or calibrate instruments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.